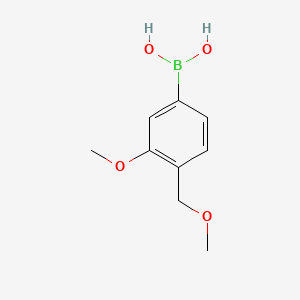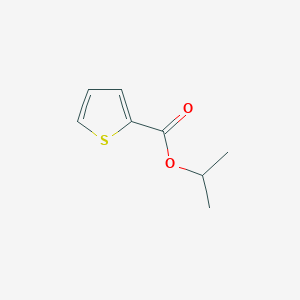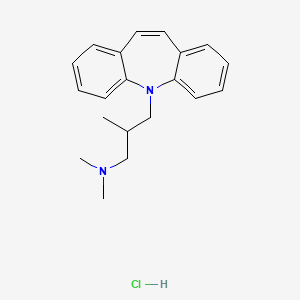
N,N,beta-Trimethyl-5H-dibenz(b,f)azepine-5-propanamine monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,beta-Trimethyl-5H-dibenz(b,f)azepine-5-propanamine monohydrochloride is a tricyclic compound that belongs to the class of dibenzazepines. This compound is known for its significant pharmacological properties and is used in various therapeutic applications, particularly in the treatment of depression and other mood disorders.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,beta-Trimethyl-5H-dibenz(b,f)azepine-5-propanamine monohydrochloride typically involves the reaction of 5H-dibenz(b,f)azepine with appropriate alkylating agents. The process often includes the following steps:
Formation of the Dibenzazepine Core: The dibenzazepine core is synthesized through a series of cyclization reactions involving benzene derivatives and nitrogen-containing compounds.
Alkylation: The core structure is then alkylated using agents such as methyl iodide or dimethyl sulfate under basic conditions to introduce the trimethylamino group.
Formation of the Monohydrochloride Salt: The final step involves the conversion of the free base to its monohydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N,N,beta-Trimethyl-5H-dibenz(b,f)azepine-5-propanamine monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: N-oxides.
Reduction: Secondary and tertiary amines.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
N,N,beta-Trimethyl-5H-dibenz(b,f)azepine-5-propanamine monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various pharmacologically active compounds.
Biology: Studied for its effects on neurotransmitter systems and its potential neuroprotective properties.
Medicine: Primarily used as an antidepressant and anxiolytic agent. It is also explored for its potential in treating neuropathic pain and other neurological disorders.
Industry: Utilized in the production of other dibenzazepine derivatives with diverse therapeutic applications.
Wirkmechanismus
The compound exerts its effects primarily by inhibiting the reuptake of neurotransmitters such as norepinephrine and serotonin. This leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing mood and alleviating symptoms of depression. The compound also interacts with various receptors in the brain, including adrenergic and serotonergic receptors, modulating their activity and contributing to its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imipramine: Another tricyclic antidepressant with a similar structure but different pharmacological profile.
Desipramine: A metabolite of imipramine with more selective norepinephrine reuptake inhibition.
Trimipramine: A closely related compound with additional antihistaminic and sedative properties.
Uniqueness
N,N,beta-Trimethyl-5H-dibenz(b,f)azepine-5-propanamine monohydrochloride is unique due to its specific substitution pattern and the presence of the trimethylamino group, which imparts distinct pharmacokinetic and pharmacodynamic properties. This makes it particularly effective in treating certain types of depression and anxiety disorders compared to other tricyclic antidepressants.
Eigenschaften
CAS-Nummer |
1159-80-4 |
|---|---|
Molekularformel |
C20H25ClN2 |
Molekulargewicht |
328.9 g/mol |
IUPAC-Name |
3-benzo[b][1]benzazepin-11-yl-N,N,2-trimethylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C20H24N2.ClH/c1-16(14-21(2)3)15-22-19-10-6-4-8-17(19)12-13-18-9-5-7-11-20(18)22;/h4-13,16H,14-15H2,1-3H3;1H |
InChI-Schlüssel |
XDWNTULJQAJLQV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN1C2=CC=CC=C2C=CC3=CC=CC=C31)CN(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


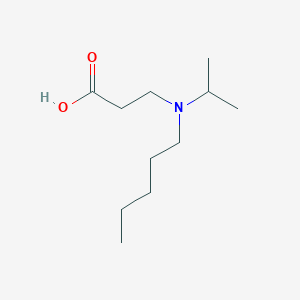
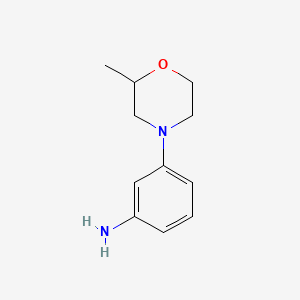
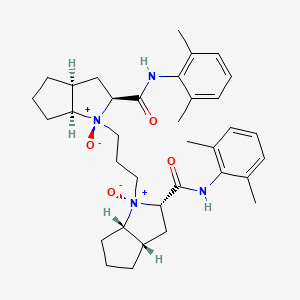
![6-Bromo-2-chloropyrazolo[1,5-A]pyrimidine](/img/structure/B13450515.png)

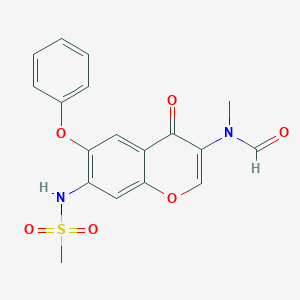

![Methyl2-[4-(chlorosulfonyl)phenyl]propanoate](/img/structure/B13450530.png)
![N-[(7alpha)-7-Hydroxy-3,24-dioxochol-4-en-24-yl]glycine](/img/structure/B13450538.png)
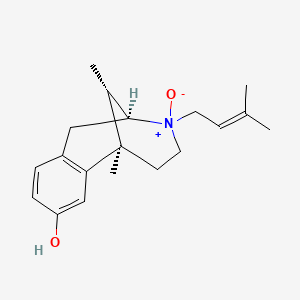
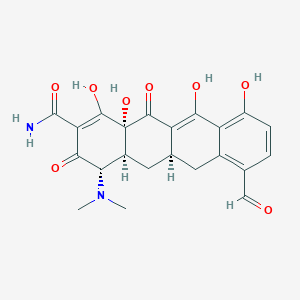
![(3S,4aS,8aS,9aR)-3-(Trichloromethyl)octahydrooxazolo[3,4-a]indol-1(3H)-one](/img/structure/B13450574.png)
